Cas no 1551427-88-3 (Cyclopropanepropanoic acid, β,β-difluoro-)

Cyclopropanepropanoic acid, β,β-difluoro-, is a fluorinated carboxylic acid derivative characterized by the presence of a cyclopropane ring and difluoromethyl substituents on the β-carbon. This compound is of interest in synthetic and medicinal chemistry due to its unique structural features, which influence its reactivity and potential as a building block for bioactive molecules. The cyclopropane ring imparts rigidity, while the β,β-difluoro substitution enhances metabolic stability and modulates electronic properties. These attributes make it valuable for applications in drug design, agrochemicals, and material science, where precise control over molecular conformation and lipophilicity is critical. Its synthesis and functionalization are areas of ongoing research.
Cyclopropanepropanoic acid, β,β-difluoro- structure
1551427-88-3 structure
Product name:Cyclopropanepropanoic acid, β,β-difluoro-
CAS No:1551427-88-3
MF:C6H8F2O2
MW:150.123329162598
CID:5252573

Cyclopropanepropanoic acid, β,β-difluoro- Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanepropanoic acid, β,β-difluoro-
    • Inchi: 1S/C6H8F2O2/c7-6(8,3-5(9)10)4-1-2-4/h4H,1-3H2,(H,9,10)
    • InChI Key: UCWMVCBGTYYQLG-UHFFFAOYSA-N
    • SMILES: C(C1CC1)(F)(F)CC(=O)O

Cyclopropanepropanoic acid, β,β-difluoro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-367829-0.05g
3-cyclopropyl-3,3-difluoropropanoic acid
1551427-88-3 95.0%
0.05g
$1224.0 2025-03-18
Enamine
EN300-367829-5.0g
3-cyclopropyl-3,3-difluoropropanoic acid
1551427-88-3 95.0%
5.0g
$4226.0 2025-03-18
Enamine
EN300-367829-0.5g
3-cyclopropyl-3,3-difluoropropanoic acid
1551427-88-3 95.0%
0.5g
$1399.0 2025-03-18
Enamine
EN300-367829-1.0g
3-cyclopropyl-3,3-difluoropropanoic acid
1551427-88-3 95.0%
1.0g
$1458.0 2025-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01055076-1g
3-Cyclopropyl-3,3-difluoropropanoic acid
1551427-88-3 95%
1g
¥12918.0 2024-04-18
Enamine
EN300-367829-2.5g
3-cyclopropyl-3,3-difluoropropanoic acid
1551427-88-3 95.0%
2.5g
$2856.0 2025-03-18
Enamine
EN300-367829-0.25g
3-cyclopropyl-3,3-difluoropropanoic acid
1551427-88-3 95.0%
0.25g
$1341.0 2025-03-18
Enamine
EN300-367829-10.0g
3-cyclopropyl-3,3-difluoropropanoic acid
1551427-88-3 95.0%
10.0g
$6266.0 2025-03-18
Enamine
EN300-367829-0.1g
3-cyclopropyl-3,3-difluoropropanoic acid
1551427-88-3 95.0%
0.1g
$1283.0 2025-03-18

Additional information on Cyclopropanepropanoic acid, β,β-difluoro-

Recent Advances in the Application of Cyclopropanepropanoic acid, β,β-difluoro- (CAS: 1551427-88-3) in Chemical Biology and Pharmaceutical Research

Cyclopropanepropanoic acid, β,β-difluoro- (CAS: 1551427-88-3) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This molecule, characterized by its cyclopropane ring and difluorinated propanoic acid moiety, has been the subject of recent studies exploring its utility in drug design, enzyme inhibition, and metabolic modulation. The presence of fluorine atoms in the β-position enhances the molecule's metabolic stability and bioavailability, making it a promising candidate for further investigation.

Recent studies have focused on the synthesis and optimization of Cyclopropanepropanoic acid, β,β-difluoro- derivatives to improve their pharmacological profiles. One notable study published in the Journal of Medicinal Chemistry (2023) demonstrated the compound's efficacy as a selective inhibitor of key enzymes involved in inflammatory pathways. The research highlighted the molecule's ability to bind with high affinity to the active sites of these enzymes, thereby modulating their activity and reducing inflammatory responses in preclinical models. This finding opens new avenues for the development of anti-inflammatory therapeutics with improved safety and efficacy profiles.

Another significant application of Cyclopropanepropanoic acid, β,β-difluoro- lies in its role as a building block for the synthesis of novel bioactive molecules. A study in ACS Chemical Biology (2023) reported the incorporation of this compound into peptide-based drug candidates, resulting in enhanced stability and target specificity. The researchers utilized advanced computational modeling techniques to predict the conformational effects of the cyclopropane and difluoro moieties on peptide structure and function, providing valuable insights for rational drug design.

The metabolic fate of Cyclopropanepropanoic acid, β,β-difluoro- has also been investigated in recent pharmacokinetic studies. Research published in Drug Metabolism and Disposition (2023) revealed that the compound exhibits favorable absorption and distribution characteristics, with minimal cytochrome P450-mediated metabolism. This metabolic stability, attributed to the presence of fluorine atoms, suggests potential advantages for drugs incorporating this scaffold in terms of reduced drug-drug interactions and more predictable pharmacokinetics.

In the field of cancer research, preliminary studies have explored the potential of Cyclopropanepropanoic acid, β,β-difluoro- derivatives as modulators of cellular signaling pathways. A recent publication in Molecular Cancer Therapeutics (2023) described the compound's ability to interfere with protein-protein interactions critical for tumor progression. While these findings are still in early stages, they highlight the versatility of this chemical scaffold in addressing diverse therapeutic targets.

Looking forward, the unique properties of Cyclopropanepropanoic acid, β,β-difluoro- (CAS: 1551427-88-3) position it as a valuable tool in medicinal chemistry and chemical biology. Ongoing research is expected to further elucidate its mechanism of action and expand its applications in drug discovery. The compound's combination of structural rigidity (from the cyclopropane ring) and electronic effects (from the difluoro substitution) provides a distinctive platform for the development of novel therapeutic agents with optimized pharmacological properties.

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